5,7-Dihydroxy-3-phenylcoumarin

Vue d'ensemble

Description

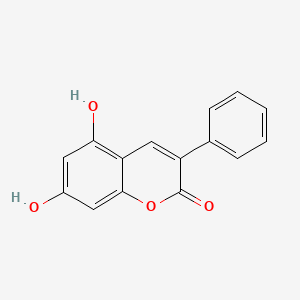

5,7-Dihydroxy-3-phenylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and a phenyl group at position 3 on the coumarin scaffold. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3-phenylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol (1,3-dihydroxybenzene) can be condensed with phenylacetic acid in the presence of a strong acid like sulfuric acid to yield the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann reaction, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce reaction times and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dihydroxy-3-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the coumarin core.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation: Formation of 5,7-dihydroxy-3-phenylquinone.

Reduction: Formation of 5,7-dihydroxy-3-phenyldihydrocoumarin.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Biological Activities

5,7-Dihydroxy-3-phenylcoumarin exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer properties. A study highlighted its effectiveness against prostate and breast cancer cells, showing a marked decrease in cell viability while sparing normal fibroblasts . The mechanism involves the induction of apoptosis in cancer cells and alteration of their morphology.

Antimicrobial Activity

This compound has also shown promising antibacterial activity. It was reported to be particularly effective against Staphylococcus aureus and Bacillus cereus, indicating its potential as a natural antimicrobial agent . The structural features of this compound contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Immunomodulation

In immunological studies, this compound was found to downmodulate neutrophil oxidative metabolism and phagocytosis without impairing the cells' ability to combat fungal infections like Candida albicans . This suggests its potential role as an immunomodulating agent in inflammatory diseases.

Therapeutic Applications

The diverse biological activities of this compound pave the way for various therapeutic applications.

COVID-19 Research

In the context of the COVID-19 pandemic, computational studies have indicated that derivatives of this compound can inhibit the main protease (6LU7) of SARS-CoV-2, suggesting potential use as antiviral agents . Molecular docking studies revealed strong interactions with key amino acids in the protease's active site, highlighting its potential for drug development against COVID-19.

Neuroprotective Effects

The compound has been identified as a promising neuroprotective agent due to its ability to inhibit acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's . Its mechanism includes blocking β-amyloid self-aggregation and protecting neuronal cells from oxidative stress.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutics.

Interaction with Enzymes

The compound interacts with various enzymes involved in oxidative stress and inflammation. For instance, it inhibits myeloperoxidase activity in neutrophils, which is linked to reduced reactive oxygen species generation and inflammation .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound binds to target proteins. These studies often utilize techniques like Density Functional Theory (DFT) to predict binding affinities and interaction patterns within enzyme active sites .

Summary Table of Applications

Mécanisme D'action

The biological activity of 5,7-Dihydroxy-3-phenylcoumarin is attributed to its ability to interact with various molecular targets:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.

Enzyme Inhibition: It can inhibit enzymes like tyrosyl-tRNA synthetase and topoisomerase II, which are crucial for bacterial and cancer cell proliferation.

Anti-inflammatory Effects: Modulates the release of pro-inflammatory cytokines and reduces neutrophil infiltration in inflamed tissues.

Comparaison Avec Des Composés Similaires

7-Hydroxycoumarin: Lacks the phenyl group at position 3, resulting in different biological activities.

3-Phenylcoumarin: Lacks hydroxyl groups at positions 5 and 7, which affects its antioxidant properties.

Uniqueness: 5,7-Dihydroxy-3-phenylcoumarin stands out due to the combined presence of hydroxyl groups and a phenyl ring, which enhances its biological activity and makes it a versatile scaffold for drug development .

Activité Biologique

5,7-Dihydroxy-3-phenylcoumarin (also known as compound 8) is a coumarin derivative that has garnered attention due to its significant biological activities, particularly in antibacterial and antiviral domains. This article presents an overview of its biological activity, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features hydroxyl groups at positions 5 and 7 on the coumarin scaffold, along with a phenyl ring at position 3. This specific arrangement is crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for various strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 11 |

| Staphylococcus aureus (MRSA strain) | 22 |

| Bacillus cereus | 11 |

| Listeria monocytogenes | 44 |

This compound demonstrated selective antibacterial activity, showing greater efficacy against Gram-positive bacteria than Gram-negative bacteria. The presence of both the phenyl ring and hydroxyl groups enhances its interaction with bacterial targets, as indicated by molecular docking studies that reveal its binding modes to key enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase .

Antiviral Activity

In addition to antibacterial effects, this compound has been investigated for its potential antiviral properties. A study focused on its interaction with the main protease of SARS-CoV-2 (PDB: 6LU7) using molecular docking techniques revealed strong interactions with critical residues in the active site of the protease. The compound showed promising scores for binding affinity, suggesting it could serve as a lead compound for further antiviral drug development against COVID-19 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the antibacterial activity of coumarins can be modulated by the presence and position of substituents on the coumarin ring. The simultaneous presence of hydroxyl groups at positions 5 and 7, along with a phenyl group at position 3, appears essential for enhancing biological activity. Compounds lacking these features showed significantly reduced or no activity .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antibacterial Efficacy : In vitro tests demonstrated that this compound effectively inhibited growth in multiple bacterial strains associated with opportunistic infections .

- Molecular Docking Studies : Computational analyses provided insights into how this compound interacts at a molecular level with bacterial enzymes, supporting its role as a potential scaffold for new antibacterial agents .

- Potential in Antiviral Drug Development : The ability of this compound to inhibit SARS-CoV-2 main protease highlights its potential application in developing therapeutic strategies against viral infections .

Propriétés

IUPAC Name |

5,7-dihydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-13(17)12-8-11(9-4-2-1-3-5-9)15(18)19-14(12)7-10/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLFUVNERQMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499297 | |

| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-93-5 | |

| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.